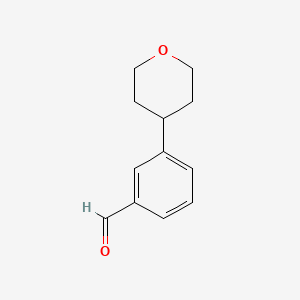

3-(Oxan-4-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(oxan-4-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-9-10-2-1-3-12(8-10)11-4-6-14-7-5-11/h1-3,8-9,11H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWBNCQSSUMAQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071039-79-6 | |

| Record name | 3-(oxan-4-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Oxan 4 Yl Benzaldehyde and Its Precursors

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-(Oxan-4-yl)benzaldehyde reveals two primary disconnection points, offering distinct strategic pathways for its synthesis. The most logical disconnections are at the C-C bond between the phenyl ring and the oxane moiety, and at the C-C bond of the formyl group.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection A (C-C bond): This approach involves the formation of the bond between the aromatic ring and the oxane ring. This leads to precursors such as a 3-halobenzaldehyde and a suitable oxan-4-yl organometallic or nucleophilic reagent. This strategy is attractive as it utilizes readily available starting materials.

Disconnection B (C-CHO bond): This strategy focuses on introducing the formyl group onto a pre-formed 4-phenyl-oxane scaffold. This requires a formylation reaction on the substituted benzene (B151609) ring, a common transformation in organic synthesis.

Approaches to the Introduction of the Oxan-4-yl Moiety onto Aromatic Systems

The installation of the oxan-4-yl group onto a benzene ring is a key step in many synthetic routes towards this compound. Several methods can be employed to achieve this transformation.

Cross-Coupling Strategies with Halobenzaldehydes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the formation of C-C bonds. In this context, a 3-halobenzaldehyde can be coupled with an oxan-4-ylboronic acid or its ester.

A general procedure for a Suzuki-type coupling involves reacting a bromo- or iodobenzaldehyde with the boronic acid derivative in the presence of a palladium catalyst and a base. orgsyn.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Bromobenzaldehyde | Oxan-4-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 | 70-90 |

| 3-Iodobenzaldehyde | Oxan-4-ylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90-110 | 75-95 |

Note: Yields are typical ranges and can vary based on specific reaction conditions and substrates.

Nucleophilic Aromatic Substitution Routes

While less common for non-activated aromatic rings, nucleophilic aromatic substitution (SNAAr) can be a viable route if the aromatic ring is sufficiently electron-deficient. For instance, a 3-nitro or 3-cyanobenzaldehyde (B1676564) could potentially react with a nucleophilic oxan-4-yl species, although this approach is generally less efficient than cross-coupling methods for this specific target.

Direct Functionalization Methods

Direct C-H functionalization represents a more atom-economical approach, though it often presents challenges in terms of regioselectivity. Research in this area is ongoing, with the aim of directly coupling an oxane derivative with a C-H bond on the benzaldehyde (B42025) ring, thus avoiding the pre-functionalization required in cross-coupling reactions.

Synthesis of the Benzaldehyde Core with Directed Substituents

An alternative strategy involves constructing the benzaldehyde moiety on a pre-existing benzene ring already bearing the oxan-4-yl substituent.

Formylation Reactions on Substituted Benzene Systems

Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring. Several classic and modern methods are available. wikipedia.org For the synthesis of this compound, the starting material would be 4-phenyl-oxane.

The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a widely used method for formylating electron-rich aromatic compounds. acs.org Another effective method is the Gattermann-Koch reaction, which utilizes carbon monoxide and hydrochloric acid in the presence of a catalyst. wikipedia.org

More recently, milder formylation methods have been developed. For instance, using dichloromethyl methyl ether with a Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) can efficiently formylate benzene derivatives. acs.org A particularly mild method employs dichloromethyl methyl ether and silver trifluoromethanesulfonate (B1224126) (AgOTf), which can proceed at low temperatures. nih.govacs.orgresearchgate.net

Table 2: Common Formylation Reactions

| Reaction Name | Reagents | Typical Substrates | Key Features |

| Vilsmeier-Haack | POCl₃, DMF | Electron-rich aromatics | Widely applicable, uses common reagents. acs.org |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Benzene and alkylbenzenes | Requires high pressure and strong acids. wikipedia.org |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | Activated and non-activated aromatics | Can be performed under relatively mild conditions. acs.org |

| AgOTf-promoted Formylation | Dichloromethyl methyl ether, AgOTf | Various substituted benzenes | Very mild conditions, tolerates sensitive functional groups. nih.govacs.orgresearchgate.net |

The choice of formylation method would depend on the stability of the 4-phenyl-oxane starting material and the desired reaction conditions.

Oxidation of Corresponding Benzylic Alcohols

A primary and direct method for the preparation of this compound is the oxidation of its corresponding benzylic alcohol, (3-(oxan-4-yl)phenyl)methanol. This transformation is a fundamental reaction in organic synthesis, and a variety of oxidizing agents can be employed.

The choice of oxidant is crucial to ensure high selectivity for the aldehyde without over-oxidation to the carboxylic acid. Common reagents for this conversion include:

Pyridinium chlorochromate (PCC): A widely used oxidant that can effectively convert primary alcohols to aldehydes with minimal over-oxidation. The reaction is typically carried out in an inert solvent like dichloromethane.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. It is known for its mild reaction conditions, often performed at low temperatures (-78 °C) to prevent side reactions. tubitak.gov.tr

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers a mild and efficient alternative for oxidizing primary alcohols to aldehydes at room temperature.

Manganese Dioxide (MnO₂): This reagent is particularly effective for the oxidation of benzylic and allylic alcohols. The reaction is heterogeneous and requires the use of an excess of the reagent.

The selection of the most suitable oxidation method depends on factors such as the scale of the reaction, the presence of other sensitive functional groups in the molecule, and desired yield and purity.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of complex molecules like this compound can be strategically designed using either convergent or divergent approaches. wikipedia.orgwikipedia.orgresearchgate.net

Divergent Synthesis: A divergent synthesis strategy begins with a common intermediate that already contains both the phenyl and oxane moieties. wikipedia.orgresearchgate.net This common precursor can then be subjected to a variety of reactions to generate a diverse range of final products. For example, a molecule containing a 4-(3-bromophenyl)oxane core could be the starting point. The bromine atom can be converted to various functional groups, including the aldehyde group of this compound, or other derivatives for structure-activity relationship (SAR) studies. researchgate.net This method is efficient for rapidly generating a library of closely related compounds from a single advanced intermediate. wikipedia.org

Modern Synthetic Techniques in this compound Preparation

Recent advances in synthetic chemistry have introduced techniques that can significantly improve the efficiency, safety, and scalability of chemical reactions.

Catalytic Hydrogenation and Oxidation Methodologies

Catalytic methods play a crucial role in modern organic synthesis due to their efficiency and atom economy.

Catalytic Hydrogenation: This technique is essential for the synthesis of precursors to this compound. For instance, if the synthesis starts from a compound with a reducible group on the benzene ring (e.g., a nitro or cyano group), catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can be employed to reduce these groups to an amine or a methyl group, respectively, which can then be further functionalized. researchgate.netresearchgate.net The choice of catalyst and reaction conditions (pressure, temperature, solvent) is critical to achieve the desired transformation selectively. researchgate.net

Catalytic Oxidation: For the final step of converting (3-(oxan-4-yl)phenyl)methanol to this compound, various catalytic oxidation methods offer greener and more efficient alternatives to stoichiometric reagents. nih.govfrontiersin.org Aerobic oxidation, using air or oxygen as the ultimate oxidant in the presence of a metal catalyst (e.g., based on copper, palladium, or ruthenium), is a highly attractive approach. nih.gov These methods often operate under mild conditions and produce water as the only byproduct, aligning with the principles of green chemistry. nih.govmdpi.com

Process Optimization and Scalability Considerations for Research Applications

For the synthesis of this compound to be practical for research applications, where varying quantities of the compound may be required, process optimization and scalability are key considerations. acs.org

Process Optimization: This involves systematically studying the effect of various reaction parameters—such as temperature, concentration, catalyst loading, and reaction time—to identify the optimal conditions that provide the highest yield and purity. Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently explore the reaction space and identify optimal conditions.

Scalability: A synthetic route that works well on a small laboratory scale may not be directly transferable to a larger scale. When scaling up, issues such as heat transfer, mixing efficiency, and reagent addition rates become more critical. For exothermic reactions like some oxidations, careful control of temperature is necessary to prevent runaway reactions. The choice of reagents and solvents also needs to be re-evaluated for safety, cost, and environmental impact on a larger scale. acs.org For instance, a reaction that uses a hazardous solvent on a small scale might need to be adapted to a safer alternative for pilot-scale synthesis. acs.org

The table below summarizes key considerations for scaling up the synthesis of this compound for research purposes.

Table 1: Scalability Considerations for the Synthesis of this compound

| Parameter | Small-Scale (mg-g) | Large-Scale (g-kg) |

|---|---|---|

| Reagent Selection | Wider range of reagents, including more hazardous or expensive ones. | Focus on safer, more cost-effective, and readily available reagents. |

| Solvent Choice | Broader solvent selection. | Emphasis on greener and more easily removable solvents. Consideration of solvent recovery and recycling. |

| Reaction Conditions | Less critical heat management. | Precise temperature control is crucial, especially for exothermic or endothermic reactions. |

| Work-up & Purification | Chromatography is common. | Crystallization, distillation, and extraction are preferred for larger quantities. |

| Safety | Standard laboratory safety procedures. | Rigorous safety assessment, including thermal hazard analysis (e.g., using a reaction calorimeter). |

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy stands as a cornerstone for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For 3-(Oxan-4-yl)benzaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) signals.

The ¹H NMR spectrum is expected to show distinct regions for the aromatic, aldehydic, and oxane protons. The aldehydic proton (-CHO) would appear as a singlet at a characteristic downfield shift, typically between δ 9.8 and 10.0 ppm. The protons on the benzene (B151609) ring would exhibit a complex splitting pattern in the aromatic region (δ 7.0-8.0 ppm) due to their meta and para relationships. The oxane ring protons would be found in the upfield region (δ 1.5-4.0 ppm), with the axial and equatorial protons showing different chemical shifts and coupling constants.

The ¹³C NMR spectrum would complement the ¹H data, with the carbonyl carbon of the aldehyde group resonating at a significantly downfield position (around δ 190-193 ppm). rsc.org The aromatic carbons would appear in the δ 120-140 ppm range, and the carbons of the oxane ring would be observed at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde CHO | 9.9 - 10.1 | 192 - 194 |

| Aromatic C-H | 7.4 - 7.9 | 125 - 138 |

| Aromatic C-C | - | 135 - 145 |

| Oxane C-H (axial) | 1.6 - 1.8 | 30 - 40 |

| Oxane C-H (equatorial) | 1.9 - 2.1 | 30 - 40 |

| Oxane C-O-C | 3.5 - 4.1 | 65 - 75 |

Note: These are predicted values based on analogous compounds and general NMR principles.

The oxane ring in this compound is not static and undergoes rapid chair-to-chair conformational flipping at room temperature. This dynamic process can be studied using variable temperature NMR, a technique known as dynamic NMR (DNMR). sikhcom.net

At room temperature, the rate of this ring flip is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the oxane ring. However, as the temperature is lowered, the rate of this conformational exchange slows down. At a sufficiently low temperature, known as the coalescence temperature, the single peak for a pair of exchanging axial and equatorial protons will broaden and eventually split into two distinct signals. sikhcom.net

By analyzing the line shapes of these signals at different temperatures, it is possible to calculate the energy barrier for the ring flip. This provides valuable thermodynamic information about the conformational stability of the oxane ring and the influence of the benzaldehyde (B42025) substituent on this process. For monosubstituted cyclohexanes, the conformational free energies are well-studied and provide a basis for understanding the behavior of the oxane ring in this molecule. acs.orgnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing around 1700 cm⁻¹. docbrown.info The exact position of this band can be influenced by conjugation with the aromatic ring. The C-H stretching vibrations of the aldehyde group would be observed as a pair of bands in the region of 2850-2750 cm⁻¹. docbrown.info The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretching of the saturated oxane ring would be found just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the oxane ring would give rise to a strong band in the 1200-1000 cm⁻¹ region. nist.govnist.gov

Raman spectroscopy provides complementary information. While the C=O stretch is typically a strong band in the IR, it is often weaker in the Raman spectrum. Conversely, the aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp bands in the Raman spectrum, providing a characteristic fingerprint for the substituted benzene ring. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O stretch | 1690 - 1715 |

| Aldehyde | C-H stretch | 2720 - 2820 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Oxane Ring | C-H stretch | 2850 - 2960 |

| Oxane Ring | C-O-C stretch | 1050 - 1150 |

Note: These are expected frequency ranges based on data for analogous structures. rsc.orgdocbrown.infohmdb.ca

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₄O₂), the expected exact mass can be calculated and compared to the experimentally determined value. This comparison can confirm the molecular formula with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). rsc.org The fragmentation pattern of aldehydes in mass spectrometry often involves the loss of a hydrogen atom or the entire CHO group. libretexts.orgdocbrown.info Key fragmentation pathways for this compound would likely involve cleavage at the bond connecting the oxane and phenyl rings, as well as fragmentation of the oxane ring itself. miamioh.eduresearchgate.net

In recent years, ion mobility-mass spectrometry has emerged as a powerful technique that provides an additional dimension of structural information: the collision cross section (CCS). The CCS is a measure of the shape and size of an ion in the gas phase. Experimentally determined CCS values can be compared with those predicted from computational models for different candidate structures, aiding in their identification.

While experimental CCS data for this compound is not available, predictive models can be used to estimate its CCS value. For its isomer, 4-(oxan-4-yl)benzaldehyde (B3013646), predicted CCS values have been calculated for various adducts. uni.lu For the [M+H]⁺ adduct of the 4-isomer, the predicted CCS is 140.2 Ų. uni.lu It is expected that this compound would have a similar, though not identical, CCS value. This parameter can be particularly useful in distinguishing between isomers and providing insights into the gas-phase conformation of the molecule. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for 4-(Oxan-4-yl)benzaldehyde Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 191.10666 | 140.2 |

| [M+Na]⁺ | 213.08860 | 145.9 |

| [M-H]⁻ | 189.09210 | 146.9 |

| [M+NH₄]⁺ | 208.13320 | 158.1 |

| [M+K]⁺ | 229.06254 | 144.7 |

Source: PubChemLite, Predicted using CCSbase. uni.lu These values are for the isomer 4-(oxan-4-yl)benzaldehyde and serve as an estimate.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of valence electrons to higher energy levels. shu.ac.uk For organic molecules, absorption is typically associated with specific functional groups, known as chromophores, that contain electrons with low excitation energy. shu.ac.uk

In the case of this compound, the primary chromophore is the benzaldehyde moiety. The oxan-4-yl group, being a saturated heterocyclic system, does not absorb significantly in the typical UV-Vis range (200-800 nm). The electronic spectrum is therefore dominated by the transitions within the conjugated system of the aromatic ring and the carbonyl group.

The key electronic transitions expected for this molecule are:

π → π* Transitions: These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring and the carbonyl group. For benzaldehyde, these transitions are responsible for strong absorption bands. researchgate.net

n → π* Transitions: This type of transition involves moving an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. masterorganicchemistry.comlibretexts.org These transitions are characteristically weak (low molar absorptivity) compared to π → π* transitions and occur at longer wavelengths. masterorganicchemistry.comlibretexts.org The n→π* transition for the carbonyl group in aldehydes and ketones is often observed around 270-300 nm. masterorganicchemistry.com

The substitution of the oxane ring at the meta-position is not expected to significantly alter the conjugated system of the benzaldehyde core. Therefore, the UV-Vis spectrum of this compound should closely resemble that of benzaldehyde itself, with possible minor shifts in wavelength maxima (λ_max) due to solvent effects and weak electronic influence of the alkyl-ether type substituent. A theoretical study of benzaldehyde places its lowest energy n→π* transition at 3.71 eV and the first π→π* transitions at 4.33 eV and 4.89 eV. researchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λ_max (nm) | Relative Intensity (Molar Absorptivity, ε) | Associated Chromophore |

|---|---|---|---|

| n → π* | ~280 - 320 | Weak (< 2000 M⁻¹cm⁻¹) | Carbonyl Group (C=O) |

| π → π* | ~240 - 250 | Strong (> 10,000 M⁻¹cm⁻¹) | Benzaldehyde System |

This is an interactive data table based on typical values for similar structures.

The polarity of the solvent can influence these transitions. Peaks from n→π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in more polar solvents, as the polar solvent molecules stabilize the non-bonding orbital of the ground state. shu.ac.uklibretexts.org

Integration of Spectroscopic Data for Comprehensive Structural Characterization

While UV-Vis spectroscopy identifies the key chromophore, a single technique is insufficient for complete structural elucidation. Unambiguous confirmation of the structure of this compound requires the integration of data from multiple spectroscopic methods, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). nih.govnih.gov This integrated approach mimics the process used by spectroscopists to piece together a molecule's structure from different analytical viewpoints. nih.gov

Infrared (IR) Spectroscopy: IR provides information about the specific functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the aldehyde and the ether linkage within the oxane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy reveal the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the chemical environment, number, and connectivity of protons, while ¹³C NMR provides analogous information for the carbon atoms.

Mass Spectrometry (MS): MS provides the molecular weight of the compound through the molecular ion peak, which in turn gives the molecular formula. Fragmentation patterns can further corroborate the proposed structure.

By combining the data, a complete picture emerges. IR confirms the presence of an aldehyde and an ether. MS confirms the molecular formula (C₁₂H₁₄O₂). NMR then provides the final proof of connectivity, showing the 1,3-disubstituted benzene ring and the specific arrangement of protons and carbons in the oxane ring attached to it.

Table 2: Summary of Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Data and Interpretation |

|---|---|

| IR Spectroscopy | ~2820 & ~2720 cm⁻¹ (Aldehyde C-H stretch); ~1700 cm⁻¹ (Aromatic Aldehyde C=O stretch); ~1100 cm⁻¹ (C-O-C stretch of ether); ~3050 cm⁻¹ (Aromatic C-H); ~1600, ~1480 cm⁻¹ (Aromatic C=C) |

| ¹H NMR | ~9.9-10.1 ppm (singlet, 1H, -CHO); ~7.5-7.9 ppm (multiplets, 4H, Ar-H); ~3.5-4.0 ppm (multiplets, 5H, oxane protons adjacent to oxygen and on C4); ~1.8-2.2 ppm (multiplets, 4H, other oxane protons) |

| ¹³C NMR | ~192 ppm (C=O); ~125-140 ppm (aromatic carbons); ~67 ppm (oxane carbons adjacent to oxygen); ~30-40 ppm (other oxane carbons) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 190, corresponding to the molecular formula C₁₂H₁₄O₂. Key fragments might include loss of CHO (m/z 161) and fragments corresponding to the benzaldehyde and oxane rings. |

This is an interactive data table based on typical values for these functional groups.

Application of Chemometric Methods for Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. nih.gov In the context of spectroscopy, chemometric models can be applied to analyze large and complex datasets, such as those generated from process monitoring or quality control. nih.gov While elucidation of a single pure compound like this compound relies on direct interpretation of spectra, chemometrics becomes powerful when analyzing it within a mixture or tracking its formation over time.

For instance, if this compound were being produced in a chemical reactor, Raman or IR spectroscopy could be used for real-time monitoring. The resulting spectra would be complex, containing overlapping signals from reactants, intermediates, products, and the solvent. Chemometric methods are essential for deconvoluting this information.

Commonly applied methods include:

Principal Component Analysis (PCA): An unsupervised method used for data exploration and dimensionality reduction. It can identify patterns and groupings in spectral data, for example, distinguishing between different stages of a reaction. nih.gov

Partial Least Squares (PLS) Regression: A supervised method used to build a predictive model. nih.gov By collecting spectra at various time points and measuring the concentration of this compound via a reference method (e.g., HPLC), a PLS model can be trained to predict its concentration directly from the spectroscopic data. nih.gov

Other Models: More advanced machine learning models like Support Vector Machines (SVM) or Random Forests (RF) can also be used and may offer improved predictive performance over linear PLS models for complex systems. nih.gov

Table 3: Application of Chemometric Models to Spectroscopic Analysis

| Chemometric Model | Application to this compound Analysis | Purpose |

|---|---|---|

| Principal Component Analysis (PCA) | Analyzing a set of IR spectra taken during a synthesis reaction. | Identify spectral variance related to reaction progress; detect process deviations or outliers. |

| Partial Least Squares (PLS) Regression | Correlating UV-Vis or Raman spectra with known concentrations of the compound in a mixture. | Develop a calibration model for rapid, real-time quantification of this compound without sample separation. |

| Support Vector Machine (SVM) | Classifying raw material lots based on their NIR spectra. | Ensure quality and consistency of starting materials before use in the synthesis of this compound. |

This is an interactive data table illustrating potential applications.

The integration of chemometrics with spectroscopy aligns with Process Analytical Technology (PAT) initiatives, enabling more efficient process understanding and control in the manufacturing of chemical compounds. nih.gov

Theoretical and Computational Chemistry Investigations

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). researchgate.net

For 3-(Oxan-4-yl)benzaldehyde, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group (C=O) on the benzaldehyde (B42025) ring, indicating a site susceptible to electrophilic attack. researchgate.netdiracprogram.org The oxygen atom of the oxane ring would also exhibit a negative potential. Conversely, the hydrogen atom of the aldehyde group and the aromatic protons would likely show positive potential, indicating sites for nucleophilic attack. researchgate.net Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and crystal packing. researchgate.net

| Region | Potential (au) | Interpretation |

|---|---|---|

| Amide Oxygen | -0.05 | Nucleophilic site |

| Pyridine Nitrogen | -0.05 | Nucleophilic site |

| Benzyloxy Methylene (B1212753) | +0.03 | Electrophilic site |

| Tetrahydropyran (B127337) Axial Protons | +0.03 | Electrophilic site |

Data for a representative substituted benzamide containing an oxane ring, as specific data for this compound was not available in the search results.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed chemical picture of bonding and intramolecular interactions by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements (bonds, lone pairs, and core orbitals). uni-muenchen.denumberanalytics.com This method allows for the quantitative analysis of electron delocalization and charge transfer between different parts of the molecule. uni-muenchen.de

In this compound, NBO analysis can elucidate the nature of the covalent bonds, such as the polarity of the C-O bonds in the oxane ring and the C=O bond of the aldehyde. uni-muenchen.de It also reveals hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) NBOs to empty (acceptor) NBOs. researchgate.net For example, interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-C or C-H bonds can be quantified. The second-order perturbation theory analysis within the NBO framework provides an estimate of the energetic significance of these interactions. huntresearchgroup.org.uk

| Interaction | Energy (kcal/mol) | Description |

|---|---|---|

| σ(C-H) -> σ(C-O) | - | Hyperconjugative stabilization |

| LP(O) -> σ(C-C) | - | Electron delocalization |

Illustrative data as specific NBO analysis results for this compound were not found. The values for interaction energies would be calculated using NBO analysis software.

Molecular Dynamics Simulations (if applicable for specific research questions)

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can explore the dynamic behavior of this compound over time, often in the presence of a solvent or a biological macromolecule. chemrxiv.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. uoa.gr

For instance, if this compound were being investigated as a potential ligand for a protein, MD simulations could be used to study the stability of the ligand-protein complex, identify key intermolecular interactions, and estimate the binding free energy. scilit.comresearchgate.net These simulations can reveal the conformational changes that both the ligand and the protein may undergo upon binding and can help to rationalize experimental observations of binding affinity. nih.gov

Prediction of Spectroscopic Parameters via Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are routinely employed to predict various spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and can guide the structural elucidation of newly synthesized compounds. For this compound, computational methods can provide detailed insights into its nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra.

To illustrate this, a comparative table for a related compound, 4-methoxybenzaldehyde, shows the correlation between experimental and calculated vibrational modes.

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for an Analogous Benzaldehyde Derivative (4-methoxybenzaldehyde).

This table is representative and based on data for a structurally related compound to demonstrate the application of computational methods.

| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C=O Stretch | 1685 | 1670 |

| Phenyl Ring Stretch | 1600 | 1595 |

| Phenyl Ring Stretch | 1577 | 1572 |

| CH₂ Scissoring (Oxane Ring) | ~1450 | Not Reported |

| C-O-C Stretch (Oxane Ring) | ~1100 | Not Reported |

| Aldehyde C-H Stretch | ~2820 | Not Reported |

Source: Data modeled after findings for substituted benzaldehydes. nih.gov

NMR Spectra Prediction: The prediction of NMR chemical shifts is another key application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating nuclear magnetic shielding constants, which are then converted into chemical shifts. researchgate.net Studies on a wide range of substituted benzaldehydes have demonstrated that ¹³C NMR chemical shifts can be predicted with reasonable accuracy. researchgate.netmdpi.com Additivity rules derived from these computational studies can be used to estimate the chemical shift of the carbonyl carbon and other carbons in the molecule. researchgate.net For this compound, one would expect the oxane substituent at the meta position to have a distinct electronic influence on the chemical shifts of the aromatic and aldehydic carbons and protons compared to the unsubstituted benzaldehyde.

Table 2: Representative Predicted ¹³C NMR Chemical Shifts for a Substituted Benzaldehyde.

This table is illustrative and shows the type of data generated from computational predictions for analogous compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 192.5 |

| C-ipso (C-CHO) | 136.8 |

| C-ortho | 129.5 |

| C-meta | 134.5 |

| C-para | 130.0 |

| Oxane C-4 (attached to phenyl) | ~40-50 |

| Oxane C-3, C-5 | ~30-40 |

| Oxane C-2, C-6 | ~65-75 |

Source: Values are hypothetical and based on typical shifts for substituted benzaldehydes and tetrahydropyrans. researchgate.netfrontiersin.org

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into how chemical reactions occur by mapping out the potential energy surface of a reaction. This allows for the identification of intermediates, transition states, and the calculation of activation energies, which are crucial for understanding reaction kinetics and selectivity.

For this compound, computational studies could explore a variety of reactions, such as nucleophilic additions to the aldehyde group, electrophilic aromatic substitutions, and reactions involving the oxane ring. DFT calculations are the workhorse for these investigations, enabling the modeling of complex reaction pathways. acs.orgresearchgate.netresearchgate.net

Mechanism of Nucleophilic Addition: The reaction of the aldehyde group with a nucleophile is a fundamental process. Theoretical studies on benzaldehyde derivatives reacting with various nucleophiles, like amines or organometallic reagents, have detailed the mechanistic steps. researchgate.netresearchgate.net These studies typically identify a transition state for the nucleophilic attack on the carbonyl carbon. For example, in the formation of an imine (a Schiff base) from an aldehyde and an amine, computational models can locate the transition state for the initial addition of the amine to form a hemiaminal intermediate, as well as the subsequent transition state for the dehydration step. researchgate.net The calculated free energy barrier (ΔG‡) for the rate-determining step provides a quantitative measure of the reaction rate. acs.org

Mechanism of Reactions Involving the Oxane Ring: The tetrahydropyran (oxane) ring can also participate in reactions. For instance, computational studies on the autoxidation of tetrahydropyran have identified the energy barrier for hydrogen abstraction from the carbon atoms adjacent to the ring oxygen. researchgate.net Such studies reveal that the position of substitution on the ring can significantly influence its reactivity. DFT calculations have also been used to investigate rearrangements and ring-opening reactions of pyran derivatives, elucidating the stereochemical outcomes of these transformations. acs.orgrsc.org

Table 3: Illustrative Calculated Activation Energies for a Model Reaction of a Benzaldehyde Derivative.

This table is representative of data from computational studies on analogous reaction mechanisms.

| Reaction Step | Description | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

| Step 1 | Nucleophilic attack on carbonyl carbon | 21.5 |

| Step 2 | Proton transfer | 12.0 |

| Step 3 | Dehydration | 18.5 |

Source: Data modeled after findings for reaction mechanisms of benzaldehyde derivatives. acs.orgresearchgate.net

By modeling the transition state structures, chemists can understand the origins of stereoselectivity in asymmetric reactions. acs.org For reactions involving this compound, computational analysis could predict whether a particular reagent would favor attack from one face of the molecule over the other, leading to a specific stereoisomer as the major product.

Applications in the Synthesis of Complex Molecular Architectures

3-(Oxan-4-yl)benzaldehyde as a Versatile Synthetic Intermediate

This compound serves as a crucial building block in organic synthesis due to the reactivity of its aldehyde group and the presence of the oxane ring. The aldehyde functionality readily participates in a variety of chemical transformations, including but not limited to, condensation, oxidation, and reduction reactions. This allows for the introduction of the 3-(oxan-4-yl)phenyl moiety into a wide array of molecular frameworks.

The oxane ring, a saturated six-membered heterocycle containing an oxygen atom, imparts specific steric and electronic properties to the molecule. This can influence the reactivity of the benzaldehyde (B42025) and the properties of the resulting products. Its presence can lead to the formation of compounds with defined three-dimensional structures, which is of particular interest in medicinal chemistry and materials science.

Development of Novel Heterocyclic Scaffolds Utilizing the Benzaldehyde Functionality

The benzaldehyde group of this compound is a key functional group for the construction of new heterocyclic systems. rsc.orgresearchgate.net For instance, it can react with compounds containing active methylene (B1212753) groups and amines or other nucleophiles in multicomponent reactions to form complex heterocyclic structures in a single step. nih.gov

One notable application is in the Povarov reaction, a three-component reaction for the synthesis of tetrahydroquinoline derivatives. rsc.org In this reaction, an aniline, an aldehyde (such as this compound), and an activated alkene react to form the tetrahydroquinoline core. This method is highly valued for its ability to generate molecular diversity and complexity from simple starting materials.

Furthermore, the benzaldehyde functionality can be utilized in condensation reactions with various nucleophiles to create a diverse range of heterocyclic scaffolds. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoline rings. researchgate.net These heterocyclic systems are prevalent in many biologically active compounds and functional materials.

Preparation of Functional Materials and Polymers Incorporating the Oxan-4-yl-benzaldehyde Unit

The unique structural features of this compound make it a valuable monomer or precursor for the synthesis of functional materials and polymers. abo.firug.nlcmu.edumdpi.com The incorporation of the oxan-4-yl-benzaldehyde unit can influence the physical and chemical properties of the resulting materials, such as their solubility, thermal stability, and self-assembly behavior. rug.nl

Polymers containing this unit can be prepared through various polymerization techniques. mdpi.comnih.gov For example, the aldehyde group can be transformed into a polymerizable group, such as a vinyl or an acrylate (B77674) group, which can then undergo polymerization. Alternatively, the aldehyde can be used in polycondensation reactions to form polyesters or polyamides.

The resulting functional polymers may find applications in diverse areas, including as drug delivery systems, membranes for separation processes, or as components in optoelectronic devices. The presence of the oxane ring can enhance the biocompatibility or biodegradability of the polymers, making them suitable for biomedical applications.

Synthesis of Analogs and Derivatives for Structure-Property Relationship Studies

To understand how the structure of a molecule influences its properties, chemists often synthesize a series of analogs and derivatives. acs.orgnih.govnih.gov In the case of this compound, analogs can be prepared by modifying the benzaldehyde ring with different substituents or by altering the oxane ring. acs.org

These structure-property relationship (SPR) studies are crucial in fields like drug discovery and materials science. By systematically changing the molecular structure and observing the effect on a particular property (e.g., biological activity, conductivity), researchers can identify key structural features responsible for the desired function. This knowledge can then be used to design new molecules with improved properties.

For example, in drug design, SPR studies can help in optimizing the binding affinity of a compound to its biological target, thereby enhancing its therapeutic efficacy. nih.govnih.gov In materials science, these studies can guide the development of materials with tailored optical, electronic, or mechanical properties.

Design and Synthesis of Precursors to Diverse Chemical Libraries

This compound is an ideal starting material for the creation of diverse chemical libraries. uniroma1.itnih.govdtu.dkmdpi.com Chemical libraries are large collections of distinct compounds that are used in high-throughput screening to identify new drug leads or materials with desired properties.

The reactivity of the aldehyde group allows for the facile introduction of a wide range of chemical diversity. By reacting this compound with a variety of building blocks in a combinatorial fashion, a large number of different compounds can be synthesized. nih.gov This approach, known as diversity-oriented synthesis, aims to populate chemical space with structurally diverse molecules.

The resulting libraries can be screened against various biological targets to identify hit compounds, which can then be further optimized to develop new drugs. Similarly, these libraries can be screened for novel materials with applications in areas such as catalysis, electronics, and energy storage.

Role in Green Chemistry Methodologies and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.comnih.gov this compound can play a role in the development of more sustainable synthetic methodologies. csic.es

For example, reactions involving this compound can often be carried out in environmentally benign solvents, such as water or ethanol, or even under solvent-free conditions. mdpi.comcsic.es The use of multicomponent reactions, which often employ this aldehyde, is also considered a green chemistry approach as it can significantly reduce the number of synthetic steps, and thus waste generation, compared to traditional linear syntheses.

Future Research Directions and Emerging Areas

Exploration of Novel Catalytic Transformations of 3-(Oxan-4-yl)benzaldehyde

The aldehyde functional group is a cornerstone of organic synthesis, and future work will likely focus on applying novel catalytic systems to this compound to access a diverse range of derivatives. Research into sustainable catalytic transformations using earth-abundant metals or organocatalysts is a promising direction. researchgate.net For instance, catalytic systems successful in oxidizing other aromatic aldehydes to their corresponding carboxylic acids could be adapted. researchgate.netscispace.com

Further exploration could involve expanding the scope of hydroamination reactions, a powerful method for synthesizing N-heterocyclic compounds. cardiff.ac.ukcardiff.ac.uk Applying acid-catalyzed hydroamination methodologies to derivatives of this compound could provide access to complex polycyclic structures. cardiff.ac.uk Additionally, coupling reactions, such as those between arylalkynes and aldehydes, could be optimized for this specific substrate to synthesize enones and other conjugated systems. researchgate.net

Table 1: Potential Catalytic Transformations for Future Study

| Transformation | Catalyst Type | Potential Product Class |

|---|---|---|

| Selective Oxidation | Transition Metal Complex (e.g., Cu(II)) | Carboxylic Acids |

| Reductive Amination | Brønsted Acid / Silane | Secondary and Tertiary Amines |

| Hydroamination | Acid Catalysis | N-Heterocycles |

| Coupling Reactions | Ionic Liquids / HBr | Chalcone Derivatives |

Investigation of Photochemical Reactivity

The photochemical behavior of aromatic aldehydes like benzaldehyde (B42025) is well-documented, offering a foundation for investigating this compound. beilstein-journals.org Future research should explore its potential as a photoinitiator or its participation in classic photochemical reactions. beilstein-journals.org The excited-state properties of the molecule, influenced by the oxane substituent, could lead to unique reactivity.

Key areas for investigation include the Paterno–Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene to form oxetanes. beilstein-journals.orgmanchester.ac.uk Studying the stereospecificity and efficiency of this reaction with this compound could yield novel heterocyclic structures. beilstein-journals.org Furthermore, its potential in photo-oxidations, rearrangements, and as a sensitizer (B1316253) in energy transfer reactions warrants exploration. researchgate.netfrontiersin.org The influence of the oxane ring on the n,π* triplet state of the benzaldehyde moiety could modulate its photochemical pathways compared to the parent benzaldehyde. researchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation

To efficiently explore the synthetic potential and biological relevance of this compound derivatives, integration with automated synthesis and high-throughput experimentation (HTE) is crucial. Automated platforms can rapidly generate libraries of compounds by systematically varying reaction partners and conditions. nih.gov For example, an automated system could perform a series of reductive aminations or Suzuki coupling reactions using a diverse set of amines or boronic acids.

Following synthesis, high-throughput screening can be employed to evaluate the products for desired properties, such as biological activity against parasitic nematodes or kinases. nih.govnih.gov This combination of automated synthesis and screening accelerates the discovery of structure-activity relationships (SAR) and identifies promising lead compounds for further development. nih.gov Computational high-throughput virtual screening could also be used to pre-select reactants that are most likely to yield derivatives with high affinity for specific biological targets. nih.gov

Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics requires advanced analytical tools. The development and application of in situ spectroscopic techniques for monitoring reactions involving this compound would be a significant step forward. Techniques such as in situ NMR or IR spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products without disrupting the reaction.

This approach is particularly valuable for studying complex catalytic cycles or photochemical transformations. manchester.ac.uk For instance, monitoring a photochemical reaction could allow for the determination of quantum yields and the identification of transient intermediates that dictate the product distribution. manchester.ac.uk Kinetic data obtained from such studies are essential for optimizing reaction conditions and for building accurate computational models of the reaction pathway. scispace.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for predicting the behavior of molecules and reactions, thereby guiding experimental work. Advanced computational modeling, such as Density Functional Theory (DFT) and machine learning-accelerated photodynamics, can be applied to this compound. researchgate.net These methods can calculate the energies of ground, transition, and excited states, providing insight into reaction barriers and potential photochemical pathways. researchgate.net

Modeling can predict the stability of intermediates in proposed catalytic cycles or the regio- and stereoselectivity of cycloaddition reactions. researchgate.net For example, calculations could predict the most favorable pathway in a hydroamination cyclization or the electronic transitions relevant to its photochemical reactivity. cardiff.ac.ukcardiff.ac.uk Such predictive power can save significant experimental effort by focusing on the most promising synthetic routes and conditions. nottingham.ac.uk

Table 2: Proposed Computational Studies on this compound

| Computational Method | Research Goal | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculate reaction energy profiles | Determine kinetic vs. thermodynamic products |

| Time-Dependent DFT (TD-DFT) | Predict UV-Vis absorption spectrum | Identify key electronic transitions for photochemistry |

| Molecular Dynamics (MD) | Simulate protein-ligand interactions | Assess binding affinity of derivatives to targets |

Synthesis of Isotopic Analogs for Mechanistic Studies

To unambiguously elucidate complex reaction mechanisms, the synthesis of isotopically labeled analogs of this compound is an invaluable strategy. The strategic replacement of specific atoms with their heavier isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C) can help track the fate of atoms throughout a reaction.

For example, a deuterium-labeled aldehyde (CHO vs. CDO) can be used to determine kinetic isotope effects, revealing whether C-H bond cleavage is the rate-determining step in an oxidation or reduction reaction. scispace.com Similarly, ¹³C labeling within the oxane or benzene (B151609) ring can be used in NMR studies to follow skeletal rearrangements or to clarify bonding in reaction intermediates and products. acs.org These experiments provide definitive evidence that is often unattainable through other means and are fundamental to confirming proposed mechanistic pathways, such as those in dual-catalysis systems or tele-substitution reactions. acs.orgacs.org

Q & A

Basic: What are the common synthetic routes for 3-(Oxan-4-yl)benzaldehyde?

Methodological Answer:

this compound is typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, a benzaldehyde derivative with a halogen substituent at the 3-position can react with oxan-4-ylboronic acid under palladium catalysis. Alternatively, direct alkylation of 3-hydroxybenzaldehyde with oxan-4-yl bromide in the presence of a base (e.g., K₂CO₃) may yield the target compound. Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Structural validation via -NMR and -NMR is critical to confirm regioselectivity .

Basic: How can the purity of this compound be assessed?

Methodological Answer:

Purity assessment requires a combination of analytical techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to quantify impurities.

- TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane, 1:3).

- Melting Point Analysis : Compare observed values (e.g., 55–59°C for structurally similar aldehydes) to literature data to detect solvates or polymorphs .

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:

- IR Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm) and ether C-O-C bands (~1100 cm) .

- NMR : -NMR (CDCl₃) should show the aldehyde proton at δ 9.8–10.2 ppm and oxan-4-yl protons as multiplet signals (δ 3.5–4.0 ppm). -NMR will confirm the aldehyde carbon at δ ~190 ppm and oxan-4-yl carbons at δ 60–70 ppm .

- Mass Spectrometry : ESI-MS in positive mode detects the molecular ion peak [M+H] at m/z 206.24 .

Advanced: How does the oxan-4-yl group influence the reactivity of benzaldehyde derivatives in nucleophilic additions?

Methodological Answer:

The oxan-4-yl group introduces steric hindrance and electron-donating effects via its ether oxygen. This reduces electrophilicity at the aldehyde carbon, slowing nucleophilic additions (e.g., Grignard reactions). Computational studies (DFT) show decreased partial positive charge on the aldehyde carbon compared to unsubstituted benzaldehyde. Experimental validation involves comparing reaction rates with control compounds (e.g., 3-methoxybenzaldehyde) under identical conditions .

Advanced: What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior.

- Docking Studies : Investigate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the aldehyde moiety’s binding affinity .

Advanced: How can X-ray crystallography be applied to determine the structure of derivatives of this compound?

Methodological Answer:

- Crystal Growth : Use slow evaporation of a saturated solution (e.g., ethanol/water) to obtain single crystals.

- Data Collection : Perform at 100 K using synchrotron radiation (λ = 0.71073 Å) to achieve high-resolution (<1.0 Å) data.

- Refinement : Apply SHELXL (via Olex2) for structure solution, incorporating anisotropic displacement parameters and hydrogen atom positioning. Validate with R-factor (<5%) and residual electron density analysis .

Advanced: What are the challenges in analyzing conflicting data from different spectroscopic techniques for this compound?

Methodological Answer:

Conflicts may arise due to:

- Dynamic Effects : Rotamers of the oxan-4-yl group in NMR spectra can split signals; use variable-temperature NMR to resolve.

- Polymorphism : Differing crystal packing (XRD vs. melting point) requires PXRD to identify phases.

- Impurity Interference : Overlapping HPLC peaks may necessitate orthogonal methods (e.g., GC-MS). Cross-validate with high-resolution mass spectrometry .

Advanced: How can the biological activity of this compound derivatives be evaluated?

Methodological Answer:

- Antifungal Assays : Use Candida albicans cultures in Sabouraud dextrose agar. Measure minimum inhibitory concentration (MIC) via broth microdilution (CLSI M27-A3 guidelines).

- Enzyme Inhibition : Test against cytochrome P450 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) and monitor fluorescence quenching.

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Handling : Use gloveboxes for air-sensitive reactions. Avoid contact with strong oxidizers (e.g., HNO₃) to prevent exothermic decomposition.

- Waste Disposal : Neutralize aldehyde residues with aqueous NaHSO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.